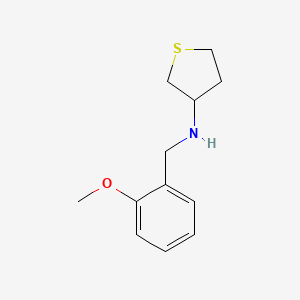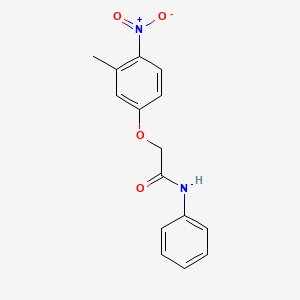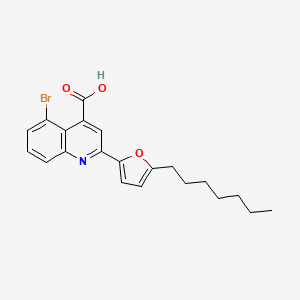
3-(4-biphenylylcarbonyl)-N-phenyl-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-biphenylylcarbonyl)-N-phenyl-1-piperidinecarboxamide, commonly known as BPC-157, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a pentadecapeptide, which means it consists of 15 amino acids. It is derived from a naturally occurring protein called body protection compound, which is found in the gastric juice of humans and animals.
Mechanism of Action
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by stimulating the production of growth factors, such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β). These growth factors play a crucial role in the healing and regeneration of tissues.
Biochemical and Physiological Effects:
BPC-157 has been found to have numerous biochemical and physiological effects. It has been shown to promote the healing of various tissues, including bone, muscle, and skin. BPC-157 has also been found to have anti-inflammatory effects and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPC-157 in lab experiments is its ability to promote tissue healing and regeneration. This makes it a useful tool for studying the effects of various drugs and treatments on tissue repair. However, one limitation of using BPC-157 is its relatively high cost compared to other peptides.
Future Directions
There are several future directions for research on BPC-157. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BPC-157 has also been studied for its potential use in the treatment of inflammatory bowel disease (IBD) and other gastrointestinal disorders. Additionally, there is ongoing research on the use of BPC-157 in the treatment of musculoskeletal injuries, such as tendon and ligament injuries.
Conclusion:
In conclusion, BPC-157 is a synthetic peptide that has shown great potential for therapeutic applications. It has been extensively studied for its ability to promote tissue healing and regeneration, as well as its anti-inflammatory and neuroprotective effects. While there is still much to learn about the exact mechanism of action of BPC-157, its potential for use in the treatment of various diseases and injuries makes it an exciting area of research.
Synthesis Methods
BPC-157 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves coupling the amino acids in a specific sequence to form the peptide chain. The process is repeated until the entire peptide is synthesized. The final product is then purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Scientific Research Applications
BPC-157 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, wound healing, and angiogenic effects. BPC-157 has also been found to have neuroprotective effects and to promote the growth of new neurons in the brain.
properties
IUPAC Name |
N-phenyl-3-(4-phenylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(21-15-13-20(14-16-21)19-8-3-1-4-9-19)22-10-7-17-27(18-22)25(29)26-23-11-5-2-6-12-23/h1-6,8-9,11-16,22H,7,10,17-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMDTLFPJIFNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6039923.png)
![3-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039931.png)
![3-[3-(dimethylamino)propyl]-1-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B6039958.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040002.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B6040022.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6040024.png)
![6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6040025.png)